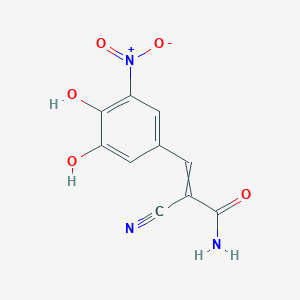
2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a cyano group, a nitro group, and two hydroxyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and malononitrile.
Condensation Reaction: The key step involves a Knoevenagel condensation reaction between 3,4-dihydroxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the phenyl ring, yielding (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
(2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases by binding to their active sites, thereby blocking their activity.
Pathways Involved: It can interfere with signaling pathways involved in cell growth and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide: Lacks the nitro group, which may affect its reactivity and biological activity.
(2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide: Contains methoxy groups instead of hydroxyl groups, altering its electronic properties and solubility.
(2E)-2-cyano-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enamide: Contains a methoxy group in addition to hydroxyl groups, which may influence its chemical behavior.
Uniqueness
The presence of both hydroxyl and nitro groups in (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, enhancing its utility in various research fields.
Properties
Molecular Formula |
C10H7N3O5 |
|---|---|
Molecular Weight |
249.18 g/mol |
IUPAC Name |
2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H7N3O5/c11-4-6(10(12)16)1-5-2-7(13(17)18)9(15)8(14)3-5/h1-3,14-15H,(H2,12,16) |
InChI Key |
IZXCSWDOAKESAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















